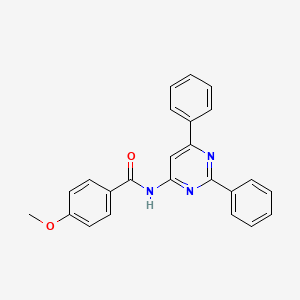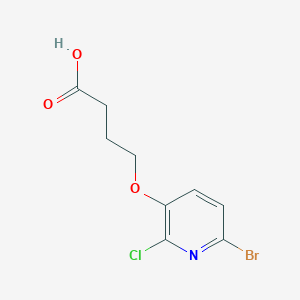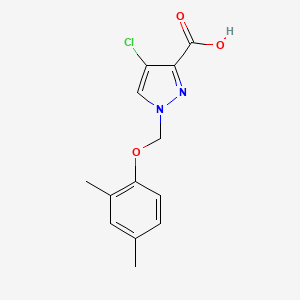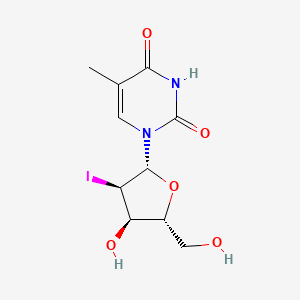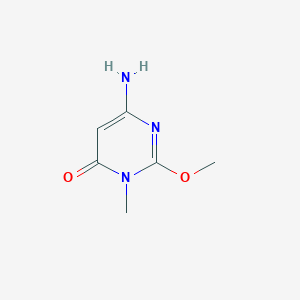![molecular formula C18H17F3N4O B12929012 N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide CAS No. 174858-58-3](/img/structure/B12929012.png)
N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity .
Chemical Reactions Analysis
N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. In cancer research, it has been shown to induce apoptosis in certain cancer cell lines by disrupting key cellular pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide.
Properties
CAS No. |
174858-58-3 |
|---|---|
Molecular Formula |
C18H17F3N4O |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
N-(5-butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H17F3N4O/c1-2-3-6-12-11-16(25-15(23-12)9-10-22-25)24-17(26)13-7-4-5-8-14(13)18(19,20)21/h4-5,7-11H,2-3,6H2,1H3,(H,24,26) |
InChI Key |
UIWRXWVBYPEKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CC=NN2C(=C1)NC(=O)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid](/img/structure/B12928929.png)
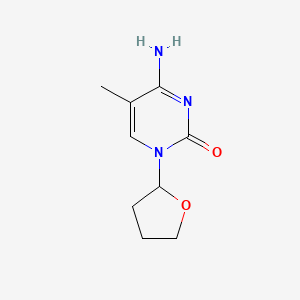

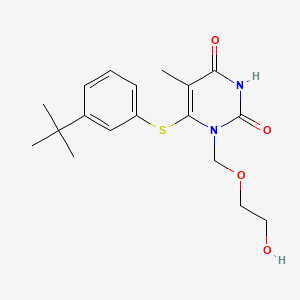
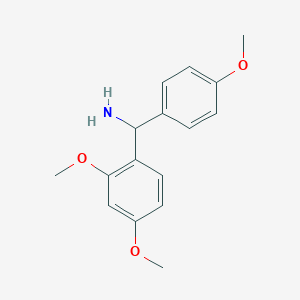
![3-(2,5-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B12928953.png)
![1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B12928957.png)
![2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine](/img/structure/B12928959.png)
